(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Stereochemistry Isomerism Chemical Procurement

(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde (CAS 831-97-0) is a synthetic organic compound of the formula C13H16O. It is a specific stereoisomer of 4-isopropyl-α-methylcinnamaldehyde, a derivative of cinnamaldehyde featuring an isopropyl group at the para-position and a methyl group at the alpha-position.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Cat. No. B7838532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=C(C)C=O
InChIInChI=1S/C13H16O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-10H,1-3H3/b11-8-
InChIKeyYCAMGBSPHGCQDC-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde: A Strategic α,β-Unsaturated Aldehyde Intermediate


(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde (CAS 831-97-0) is a synthetic organic compound of the formula C13H16O. It is a specific stereoisomer of 4-isopropyl-α-methylcinnamaldehyde, a derivative of cinnamaldehyde featuring an isopropyl group at the para-position and a methyl group at the alpha-position [1]. This compound is characterized by its α,β-unsaturated aldehyde structure, which confers high chemical reactivity, making it a valuable intermediate rather than a final product in most applications . Its primary utility is as a precursor in the synthesis of cyclamen aldehyde (CAS 103-95-7), a high-volume fragrance ingredient [2]. The compound is typically available in research quantities with a standard purity of 95% .

Why Substituting (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde with Saturated Analogs Is Not a Viable Option


Substituting this α,β-unsaturated aldehyde with a saturated analog like cyclamen aldehyde is not feasible for applications requiring chemical reactivity. The presence of the conjugated C=C double bond adjacent to the carbonyl group defines the compound's utility as an intermediate. This structural feature enables specific reactions, such as selective hydrogenation to produce the saturated fragrance [1] or participation in other addition reactions. Using a saturated analog would bypass or alter the necessary synthetic step, leading to a different product profile, lower yields, or the formation of undesired byproducts. This fundamental difference in chemical reactivity, dictated by the presence or absence of the double bond, makes direct substitution impossible in synthetic pathways [2].

Quantitative Differentiation of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde from Key Comparators


Isomeric Specificity: Differentiating the (2Z)-Isomer from the (2E)-Isomer for Research Precision

The compound is explicitly specified as the (2Z)-isomer of 3-(4-isopropylphenyl)-2-methylacrylaldehyde, which distinguishes it from the alternative (2E)-isomer . While both are referred to as 4-isopropyl-α-methylcinnamaldehyde, the Z-isomer features a specific geometric arrangement around the double bond. This is a critical differentiator for research where stereochemistry impacts molecular interactions, physical properties, or reaction outcomes. The commercial availability of the (2Z)-isomer as a distinct catalog item enables precise, reproducible studies that would be confounded by the use of the E-isomer or an undefined isomeric mixture .

Stereochemistry Isomerism Chemical Procurement

Synthetic Pathway Definition: The Unsaturated Intermediate vs. The Final Saturated Fragrance Product

The most significant quantitative differentiation for this compound lies in its role as a chemical intermediate. In the industrial synthesis of the high-volume fragrance Cyclamen aldehyde (CAS 103-95-7), (2Z)-3-(4-isopropylphenyl)-2-methylacrylaldehyde is the specific unsaturated precursor that undergoes catalytic hydrogenation [1]. This transformation involves the addition of one molar equivalent of hydrogen (H₂) across the C=C double bond, converting the α,β-unsaturated aldehyde to the saturated aldehyde. This defines the compound's key procurement value: it is the required starting material for this established synthetic route, whereas the final product, Cyclamen aldehyde, is a distinct molecule with different physical, olfactory, and chemical properties [2].

Organic Synthesis Catalytic Hydrogenation Fragrance Chemistry

Molecular Weight as a Quality Control Differentiator from Lower Homologs

The molecular weight of (2Z)-3-(4-isopropylphenyl)-2-methylacrylaldehyde is consistently reported as 188.26 g/mol (C13H16O) . This provides a clear and quantifiable differentiator from simpler structural analogs, particularly the related compound 4-isopropylcinnamaldehyde (CAS 86604-05-9), which lacks the alpha-methyl group and has a reported molecular weight of 174.24 g/mol (C12H14O) . This 14.02 g/mol difference corresponds precisely to the mass of a methylene (-CH₂-) unit. For procurement and quality control, this specific molecular weight allows for unambiguous identification and purity verification using standard analytical techniques like mass spectrometry (MS), ensuring the correct material is received and used in research or manufacturing [1].

Quality Control Analytical Chemistry Material Verification

Primary Application Scenarios for (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde Based on Differentiating Evidence


Synthesis of Cyclamen Aldehyde via Selective Catalytic Hydrogenation

The primary and most validated application for this compound is as the unsaturated precursor in the two-step synthesis of the fragrance material Cyclamen aldehyde. The process involves an initial aldol condensation to form this compound, followed by its selective catalytic hydrogenation over catalysts such as palladium or ruthenium to yield the final saturated product [1]. This route is established in the chemical literature and is foundational to the industrial production of this key fragrance ingredient.

Investigating Structure-Activity Relationships (SAR) in Cinnamaldehyde Derivatives

Given the emerging interest in the antimicrobial properties of cinnamaldehyde and its derivatives [1], this specific compound serves as a defined building block for SAR studies. Its unique substitution pattern—a para-isopropyl group and an alpha-methyl group—allows researchers to systematically probe how steric and electronic modifications to the cinnamaldehyde core impact biological activity. The availability of the pure (2Z)-isomer enables precise and reproducible experimentation .

Quality Control and Analytical Method Development

The compound's well-defined physicochemical properties, such as its specific molecular weight of 188.26 g/mol and its distinct stereochemistry, make it a valuable reference standard for analytical chemistry [1]. It can be used to develop and validate methods like HPLC, GC-MS, or NMR for the quantification of cinnamaldehyde derivatives in complex mixtures, or to ensure the purity of materials in chemical and pharmaceutical research and development .

Specialized Chemical Intermediate for Advanced Organic Synthesis

The compound's structure as an α,β-unsaturated aldehyde makes it a versatile electrophile for a wide range of organic reactions beyond simple hydrogenation. Its procurement is justified for research projects exploring novel transformations, such as conjugate additions, cycloadditions, or the synthesis of more complex molecular architectures where its specific combination of steric bulk (isopropyl group) and reactivity (enal) is required to achieve a desired outcome [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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